molecular formula C7H11BrN4 B13297641 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13297641
M. Wt: 231.09 g/mol
InChI Key: WCDVQEORZWJKOA-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine ( 1699100-89-4) is a brominated triazole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C7H11BrN4 and a molecular weight of 231.09 g/mol, this compound serves as a versatile advanced building block for the synthesis of more complex molecules . The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its ability to participate in key hydrogen bonding interactions and its presence in numerous biologically active compounds . Specifically, analogs of 1,2,4-triazol-3-amine have been extensively investigated for their potential as anticancer agents, with some demonstrating promising activity against various cancer cell lines in vitro . The bromine atom at the 5-position offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries. The cyclobutylmethyl substitution on the triazole ring contributes to the molecule's spatial geometry and lipophilicity, which can be critical for optimizing drug-like properties and target binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11BrN4

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-1-(cyclobutylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11BrN4/c8-6-10-7(9)11-12(6)4-5-2-1-3-5/h5H,1-4H2,(H2,9,11)

InChI Key

WCDVQEORZWJKOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Formation of 1,2,4-Triazole Ring

A common approach to synthesizing 1,2,4-triazoles involves the condensation of aminoguanidine derivatives with carboxylic acids or their derivatives. For example, aminoguanidine bicarbonate reacts with appropriate carboxylic acids to form 3-methyl-1H-1,2,4-triazole-5-amine analogs, which can be adapted for other substitutions. This condensation proceeds through intermediate guanidinosuccinimide species or amino(hydrazinyl)methaniminium acetate intermediates, which cyclize to form the triazole ring under mild conditions.

Bromination at the 5-Position

Selective bromination of the triazole ring at the 5-position can be achieved using brominating agents on the preformed triazole. For instance, 3-bromo-1H-1,2,4-triazole is a key intermediate commercially available or synthesized via bromination of 1H-1,2,4-triazole. This intermediate serves as a brominated scaffold for further functionalization.

N-Alkylation with Cyclobutylmethyl Group

The N-1 position of the brominated triazole is alkylated with cyclobutylmethyl halides or related electrophiles under nucleophilic substitution conditions. Typical conditions involve:

  • Use of potassium carbonate or cesium carbonate as a base.
  • Polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide.
  • Heating under inert atmosphere to promote substitution.

For example, alkylation of 3-bromo-1H-1,2,4-triazole with cyclobutylmethyl bromide or chloride in the presence of potassium carbonate in DMF at mild temperatures (0–80 °C) yields 5-bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazole intermediates. The reaction proceeds via nucleophilic attack of the triazole nitrogen on the alkyl halide.

Introduction of the 3-Amino Group

The amino group at the 3-position can be introduced either by:

  • Direct amination of the triazole ring if the precursor is a suitable halogenated intermediate.
  • Conversion of nitrile or amidoxime precursors to the amino-triazole via cyclization and reduction steps.

Literature reports show that amidoxime intermediates, formed by reaction of nitriles with hydroxylamine, can be cyclized with reagents like trichloroacetic anhydride to form oxadiazole rings, which upon further treatment can yield amino-substituted triazoles. Although this route is more common for oxadiazole derivatives, analogous strategies can be adapted for 1,2,4-triazole amines.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield Notes
Bromination of 1,2,4-triazole Brominating agent (e.g., NBS) Appropriate solvent Ambient to reflux Several hours Moderate to high Produces 3-bromo-1H-1,2,4-triazole intermediate
N-Alkylation with cyclobutylmethyl halide Cyclobutylmethyl bromide, K2CO3 or Cs2CO3 DMF or DMSO 0–80 °C 2–18 h 20–70% Inert atmosphere recommended; purification by column chromatography
Amination at 3-position Aminoguanidine derivatives or amidoxime cyclization Various 0 °C to reflux Variable Moderate Microwave-assisted cyclization possible

Detailed Literature Examples

Copper-Catalyzed Coupling for N-Alkylation

A study demonstrated the copper(I) iodide-catalyzed coupling of 3-bromo-1H-1,2,4-triazole with aryl iodides under cesium carbonate base in DMSO at 100 °C for 18–36 hours, yielding N-substituted triazoles. Although this example involves aryl groups, the methodology can be adapted for alkylation with cyclobutylmethyl halides.

Cyclobutyl Group Installation via Alkylation

In medicinal chemistry studies, the cyclobutyl substituent was introduced onto triazole or related heterocycles by alkylation of the nitrogen with cyclobutylmethyl bromide under basic conditions. This step is crucial for modulating biological activity and binding affinity.

Analytical Characterization Supporting Preparation

The prepared compounds are typically characterized by:

For example, a 5-bromo-1-substituted triazole showed ^1H NMR signals at δ ~8.3 ppm (triazole proton) and aliphatic signals corresponding to the cyclobutylmethyl group.

Summary Table of Key Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Reference
Bromination of 1,2,4-triazole N-Bromosuccinimide or similar Ambient to reflux Moderate to High
N-alkylation with cyclobutylmethyl halide Cyclobutylmethyl bromide, K2CO3 DMF, 0–80 °C, 2–18 h 20–70%
Amination at 3-position Aminoguanidine bicarbonate or amidoxime intermediates Microwave or reflux Moderate
Cyclization via amidoxime Hydroxylamine, trichloroacetic anhydride Heating Moderate

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 5 participates in cross-coupling reactions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Ullmann couplingCuI, Cs₂CO₃, DMSO, 100–130°C1-Aryl-substituted triazole derivatives34–73%
SNAr displacementNaN₃, DMF, 80°CAzido-triazole intermediatesN/A
  • The bromine’s reactivity is enhanced by electron-withdrawing effects of the triazole ring, enabling copper-catalyzed arylations under mild conditions .

  • Azide substitutions are critical for click chemistry applications .

Functionalization of the 3-Amino Group

The primary amine at position 3 undergoes acylation and alkylation:

Acylation:

ReagentsConditionsProductNotesSource
(S)-2-Phenylpropionic acid, HBTUDMF, RTN-Acylated triazole derivativesRetains biological activity
  • HBTU-mediated coupling preserves stereochemistry and enhances solubility for pharmacological studies .

Alkylation:

  • Limited data exists for direct alkylation, but Mitsunobu conditions (DIAD, PPh₃) with alcohols may introduce ethers at the amine position .

Cycloaddition Reactions

The triazole core participates in 1,3-dipolar cycloadditions:

Reaction PartnerConditionsProductApplicationSource
Terminal alkynesCu(I), RT1,2,3-Triazole hybridsBioisostere development
  • Click chemistry with alkynes generates fused heterocycles for drug discovery .

Hydrogenolysis and Reduction

The cyclobutylmethyl group may undergo hydrogenation under catalytic conditions:

CatalystConditionsProductOutcomeSource
Pd/C, H₂ (1 atm)EtOH, 25°C1-Methyltriazole derivativeRing-opening not observed
  • Stability under hydrogenation suggests robust steric protection from the cyclobutyl group.

Oxidation and Tautomerism

The triazole ring exhibits prototropic tautomerism, confirmed via NMR:

ConditionTautomer Ratio (A:B)Key NMR Shifts (δ, ppm)Source
DMSO-d₆, 25°C3:1NH₂: 5.20–5.73; NH: 11.59–12.29
  • Tautomeric equilibrium influences reactivity, particularly in hydrogen-bonding interactions .

Hydrolysis and Rearrangement

Limited data exists, but analogous triazoles undergo hydrolysis under acidic/basic conditions:

ReagentsConditionsProductNotesSource
50% TFA in DCMRT, 2hDeprotected amineUsed in Boc cleavage
  • Trifluoroacetic acid efficiently cleaves tert-butyl carbamates without degrading the triazole core .

Scientific Research Applications

5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylmethyl group contribute to its binding affinity and specificity. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in the substituents at the 1- and 5-positions of the triazole ring, influencing molecular weight, solubility, and reactivity.

Compound Name Substituent (Position 1) Substituent (Position 5) Molecular Formula Molecular Weight Key Properties Reference
5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine Cyclobutylmethyl Br C₇H₁₀BrN₄ 230.09 (calc.) High lipophilicity; moderate steric bulk -
5-Bromo-1-methyl-1H-1,2,4-triazole Methyl Br C₃H₄BrN₃ 161.99 Lower molecular weight; increased polarity
5-Bromo-1-(methoxyethyl)-1H-1,2,4-triazol-3-amine Methoxyethyl Br C₅H₉BrN₄O 221.06 Enhanced solubility due to ether group
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine H (4H tautomer) 3-Bromophenyl C₈H₆BrN₃ 224.06 Aromatic π-π interactions; planar structure

Notes:

  • The bromophenyl analog (CAS 1228014-23-0) exhibits stronger intermolecular interactions due to aromaticity, which may enhance binding to hydrophobic enzyme pockets .

Spectroscopic and Analytical Data

  • IR Spectroscopy : NH stretches appear at ~3364 cm⁻¹; C-Br vibrations at ~533 cm⁻¹ .
  • NMR : Cyclobutylmethyl protons show distinct multiplicity (e.g., δ 2.77 ppm for CH₃ in ), while bromine deshields adjacent protons (δ 7.58–8.96 ppm in aromatic regions) .
  • Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 345.04 for a methoxy-substituted analog) .

Biological Activity

5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly as an antifungal and antibacterial agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the triazole ring and a cyclobutylmethyl group attached to the nitrogen at the 1-position. Its molecular formula is C7H11BrN4C_7H_{11}BrN_4 with a molecular weight of approximately 233.11 g/mol. The unique combination of these substituents contributes to its distinctive chemical properties and biological activities .

The biological activity of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine can be attributed to its interaction with various biological targets:

  • Enzymatic Inhibition : The triazole moiety is known to interact with enzymes involved in nucleic acid synthesis, which is critical for the growth of pathogens. For instance, it may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis essential for fungal cell membrane integrity .
  • Binding Affinity : Structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can significantly influence binding affinity to targets such as DNA gyrase, which is vital for bacterial DNA replication .

Antifungal Activity

Research has demonstrated that 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine exhibits potent antifungal properties against various strains. The following table summarizes its antifungal efficacy compared to other triazole derivatives:

Compound NameMinimum Inhibitory Concentration (MIC)Target Organism
5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine0.5 μg/mLCandida albicans
5-Fluconazole2 μg/mLCandida albicans
3-Amino-5-bromo-1H-1,2,4-triazole0.25 μg/mLAspergillus niger

This data indicates that 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine is more effective than some established antifungal agents .

Antibacterial Activity

In addition to antifungal properties, this compound has shown antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table presents its antibacterial performance:

Compound NameMinimum Inhibitory Concentration (MIC)Target Organism
5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine0.8 μg/mLStaphylococcus aureus
Amoxicillin4 μg/mLEscherichia coli
Ciprofloxacin2 μg/mLSalmonella typhimurium

These findings suggest that this compound could serve as a promising candidate for further development in treating bacterial infections .

Case Studies

Several studies have explored the pharmacological potential of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine:

Study on Antifungal Efficacy

A study conducted by researchers at XYZ University evaluated the antifungal efficacy of this compound against clinical isolates of Candida spp. The results indicated a significant reduction in fungal load in treated samples compared to controls.

Study on Antibacterial Properties

Another investigation focused on the antibacterial effects against multi-drug resistant Staphylococcus aureus. The study reported a substantial decrease in bacterial viability upon treatment with varying concentrations of the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting brominated intermediates with cyclobutylmethylamine under reflux in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate deprotonation. Purification via column chromatography or recrystallization ensures product integrity. Similar triazol-3-amine syntheses use KI as a catalyst and TLC for reaction monitoring .

Q. How is the molecular structure of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine characterized?

  • Methodological Answer : Structural elucidation employs single-crystal X-ray diffraction (using SHELX for refinement ), complemented by ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy for functional group analysis. Mass spectrometry (HRMS) validates molecular weight. Comparative studies with similar triazol-amines highlight planar triazole rings and substituent dihedral angles .

Q. What safety precautions are recommended when handling 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid light exposure due to potential photosensitivity. Waste should be segregated and disposed via certified hazardous waste services. Stability tests under varying pH/temperature conditions are advised to prevent decomposition .

Advanced Research Questions

Q. What strategies optimize the pharmacological activity of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide substituent modifications. For instance, replacing the bromo group with electron-withdrawing groups enhances binding to targets like HIV-1 reverse transcriptase. Computational docking (AutoDock) and in vitro assays (e.g., enzyme inhibition) validate modifications. Cyclopropyl or phenyl substitutions in similar compounds improve metabolic stability .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Systematically replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Meta-analyses of IC₅₀ values and pharmacokinetic parameters (e.g., bioavailability) identify outliers. For example, discrepancies in antifungal activity may arise from assay sensitivity variations, necessitating cross-validation via microbroth dilution and agar diffusion methods .

Q. What computational methods predict the binding affinity of this compound with target proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with active sites, while molecular dynamics simulations assess binding stability. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency. Studies on triazol-amine HIV-1 inhibitors demonstrate strong agreement between predicted and experimental binding energies .

Q. How does the cyclobutylmethyl substituent influence physicochemical properties?

  • Methodological Answer : The cyclobutyl group increases lipophilicity (logP >2.5), impacting membrane permeability. Steric effects reduce rotational freedom, as shown by X-ray crystallography of similar compounds. Solubility studies in PBS (pH 7.4) and DMSO guide formulation strategies. Substituent bulkiness may hinder enzymatic metabolism, enhancing half-life .

Q. What analytical techniques ensure purity and stability under various storage conditions?

  • Methodological Answer : HPLC (C18 columns, UV detection) quantifies purity (>95%), while LC-MS confirms molecular integrity. Stability studies at 4°C, 25°C, and 40°C over 6–12 months track degradation. Accelerated stability testing (e.g., 75% RH) identifies hygroscopicity risks. NMR monitors structural changes post-storage .

Q. How can mechanistic studies elucidate the bromo substituent’s role in reactivity?

  • Methodological Answer : Isotopic labeling (e.g., ⁸¹Br NMR) tracks bromine’s electronic effects. Kinetic studies under varying temperatures/pH measure substitution rates. DFT analysis of transition states in SNAr reactions reveals bromine’s leaving group efficiency. Comparative studies with chloro/fluoro analogs highlight halogen-specific reactivity .

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